molecular formula C9H10ClNO2 B1601347 Ethyl 2-amino-4-chlorobenzoate CAS No. 60064-34-8

Ethyl 2-amino-4-chlorobenzoate

Cat. No. B1601347
CAS RN: 60064-34-8
M. Wt: 199.63 g/mol
InChI Key: GRKFYIXWMUULEX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-chlorobenzoate, also known as 2-Amino-4-chlorobenzoic acid ethyl ester, is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.64 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-chlorobenzoate consists of a benzene ring substituted with an ethyl ester group, an amino group, and a chlorine atom . The InChI string representation of its structure is InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-chlorobenzoate has a molecular weight of 199.63 g/mol . It has a topological polar surface area of 52.3 Ų . The compound has 3 rotatable bonds .

Scientific Research Applications

Solubility and Thermodynamic Studies

Ethyl 2-amino-4-chlorobenzoate is studied for its solubility in various organic solvents. Understanding its solubility properties is critical for optimizing purification processes. A study conducted by Li et al. (2017) examined the solubility of 2-amino-4-chlorobenzoic acid in different solvents, providing valuable insights for chemical processing and synthesis applications (Li et al., 2017).

Chiral-Phase Capillary Gas Chromatography

The compound has been used in the derivatization of amino acids for enantiomeric separation. A study by Abe et al. (1996) demonstrated the use of ethyl chloroformate, a related compound, in the rapid separation of amino acid enantiomers, highlighting its potential in analytical chemistry (Abe et al., 1996).

Synthesis of Heterocyclic Compounds

Ethyl 2-amino-4-chlorobenzoate is utilized in synthesizing heterocyclic compounds, which have various applications, including pharmaceuticals. El-bayouki and Basyouni (1988) used a similar compound in the synthesis of thiazolo[5,4-d]pyrimidines with potential molluscicidal properties (El-bayouki & Basyouni, 1988).

Phosphine-Catalyzed Annulation in Organic Synthesis

In organic synthesis, ethyl 2-amino-4-chlorobenzoate derivatives are used in phosphine-catalyzed reactions. Zhu et al. (2003) described the synthesis of tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process, demonstrating the compound's versatility in synthetic chemistry (Zhu et al., 2003).

Corrosion Inhibition Studies

Research into the inhibitive action of related compounds against corrosion of metals in acidic solutions has practical applications in materials science. Herrag et al. (2010) investigated new diamine derivatives for their effectiveness in inhibiting corrosion, providing insights that could be relevant to the study of ethyl 2-amino-4-chlorobenzoate derivatives (Herrag et al., 2010).

Development of Amino Protecting Groups in Peptide Chemistry

The compound's derivatives are explored for their potential as amino protecting groups in peptide synthesis. Chantreux et al. (1984) described the use of a related compound, 2-(diphenylphosphino)ethyl, for carboxyl protection in peptides, indicating the relevance of such compounds in advanced organic synthesis (Chantreux et al., 1984).

properties

IUPAC Name

ethyl 2-amino-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKFYIXWMUULEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90489825
Record name Ethyl 2-amino-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-chlorobenzoate

CAS RN

60064-34-8
Record name Ethyl 2-amino-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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